,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, also known as UV-328, is an organic compound classified as a hindered phenol UV absorber. It belongs to the class of triazole compounds due to the presence of a triazole ring in its structure.
The primary function of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol in scientific research is as a UV absorber. It absorbs ultraviolet (UV) radiation, protecting underlying materials from its harmful effects. This property makes it a valuable additive in various research applications, including:
When using 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol in scientific research, it is essential to consider the following:
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol is a chemical compound with the molecular formula C20H24ClN3O and a molecular weight of 357.88 g/mol. It is characterized by the presence of two tert-butyl groups and a chloro-substituted benzotriazole moiety, which enhances its stability and effectiveness as a UV stabilizer in various applications. The compound is known for its high thermal stability and resistance to photodegradation, making it suitable for use in plastics and coatings .
The compound primarily undergoes reactions typical of phenolic compounds, such as:
These reactions are significant for modifying the compound for specific applications or enhancing its properties.
The synthesis of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol typically involves:
These methods ensure high yields and purity of the final product.
The primary applications of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol include:
Interaction studies have focused on how 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol interacts with various environmental factors and biological systems. These studies reveal that the compound can influence metabolic pathways in aquatic organisms, particularly affecting gene expression related to stress responses and developmental processes . Understanding these interactions is crucial for assessing environmental risks associated with its use.
Several compounds share structural similarities with 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-tert-butyl-4-methylphenol | Contains tert-butyl and methyl groups | Primarily used as an antioxidant |
5-Chloro-benzotriazole | Contains a benzotriazole ring | Used mainly as a corrosion inhibitor |
4-tert-butylphenol | Simple phenolic structure with tert-butyl | Commonly used in resin production |
The uniqueness of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol lies in its combination of UV stability and biological activity, making it particularly valuable in applications requiring both protective and functional properties.
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